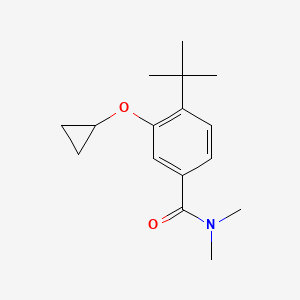
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a benzodiazole ring via a sulfanyl (–SH) group . The exact structure would depend on the specific locations of these attachments.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Azetidines, for example, are known to participate in various reactions due to the strain of the four-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the presence and location of polar groups, and its stability could be influenced by the strain in the azetidine ring .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compound Formation
Research has highlighted the application of azetidinone-substituted alkenes in the formation of various heterocyclic compounds like pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions. The significance of this process lies in the antitumor properties of PBDs, marking the potential of such compounds in medicinal chemistry (Hemming et al., 2014).
Antimicrobial and Antifungal Activities
A study focused on synthesizing a series of compounds with azetidin-2-ones and evaluated them for antimicrobial and antifungal activities. These compounds exhibited moderate to good inhibition against various bacterial and fungal strains, highlighting their pharmacological potential (Mistry et al., 2006). Similarly, another study reported the synthesis of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives and their evaluation for in vitro antimicrobial properties. The azetidin-2-ones derivatives were found more active than thiazolidin-4-ones derivatives against pathogenic bacterial and fungal strains (Gilani et al., 2016).
Antidiabetic and Renoprotective Activities
Research also explored the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities. Several compounds in the study exhibited significant anti-diabetic potency and renoprotective activity, indicating their potential in treating diabetes-related complications (Abeed et al., 2017).
Antitubercular Activity
A study focusing on benzothiazole-containing azetidinone derivatives reported their significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds showing variable and modest activity against investigated bacterial strains. This research highlights the potential of these compounds as antitubercular agents (Sarkar, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRSPOXMCQTON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)







![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

